molecular formula C20H16O4 B11609559 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11609559
M. Wt: 320.3 g/mol
InChI Key: MIMDFQORCOFNTL-UHFFFAOYSA-N
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Description

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furochromene core with an ethyl group at the 5-position and a methoxyphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions

    Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
  • 5-ethyl-3-(4-hydroxyphenyl)-7H-furo[3,2-g]chromen-7-one
  • 5-ethyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

5-ethyl-3-(4-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C20H16O4/c1-3-12-8-20(21)24-19-10-18-16(9-15(12)19)17(11-23-18)13-4-6-14(22-2)7-5-13/h4-11H,3H2,1-2H3

InChI Key

MIMDFQORCOFNTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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